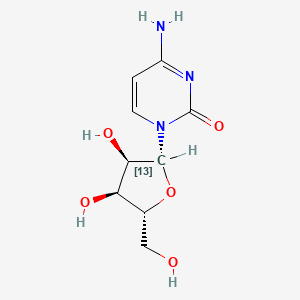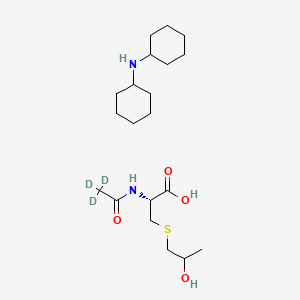
D-(2-13C)フルクトフラノース
説明
D-(2-~13~C)Fructofuranose is a labeled isotopologue of fructofuranose, where the carbon-13 isotope is incorporated at the second carbon position. This compound is particularly useful in nuclear magnetic resonance (NMR) spectroscopy and metabolic studies due to the presence of the carbon-13 isotope, which provides a distinct signal in NMR spectra.
科学的研究の応用
D-(2-~13~C)Fructofuranose is widely used in scientific research due to its labeled carbon-13 isotope. Some applications include:
Chemistry: Used in NMR spectroscopy to study the structure and dynamics of carbohydrates.
Biology: Employed in metabolic studies to trace the pathways of fructose metabolism in organisms.
Medicine: Utilized in metabolic flux analysis to understand disease mechanisms and metabolic disorders.
Industry: Applied in the development of labeled compounds for use in pharmaceuticals and diagnostics.
作用機序
Target of Action
D-(2-~13~C)Fructofuranose primarily targets enzymes such as invertases, inulinases, and levanases . These enzymes play a crucial role in the hydrolysis of certain saccharides, particularly those involved in the metabolism of fructose.
Mode of Action
The compound interacts with its targets by being a substrate for these enzymes. Specifically, invertases act on sucrose to release D-fructofuranose . The released D-fructofuranose has the β-configuration, indicating that the compound undergoes a structural change during this enzymatic interaction .
Biochemical Pathways
D-(2-~13~C)Fructofuranose is involved in the biochemical pathway of fructose metabolism. In this pathway, inulin fructotransferase (IFTase) first converts inulin to III-type difructose anhydride (DFA-III), which has many beneficial physiological functions . This conversion is a key step in the energy provision process for organisms .
Pharmacokinetics
They reach the colon intact, where they are fermented by the intestinal microbiota .
Result of Action
The action of D-(2-~13~C)Fructofuranose results in the production of β-D-fructofuranose The production of β-D-fructofuranose is significant as it indicates the successful hydrolysis of sucrose by invertases .
Action Environment
The action of D-(2-~13~C)Fructofuranose is influenced by environmental factors such as pH and temperature. For instance, the enzyme invertase displays the highest catalytic activity for DFA III at pH 5.5 and 55°C . Therefore, the efficacy and stability of D-(2-~13~C)Fructofuranose’s action may vary depending on these environmental conditions.
生化学分析
Biochemical Properties
D-(2-~13~C)Fructofuranose plays a crucial role in biochemical reactions. It interacts with enzymes such as inulin fructotransferase (IFTase) and difructose anhydride hydrolase (DFA-IIIase) from Duffyella gerundensis A4 . These interactions involve the conversion of inulin to III-type difructose anhydride (DFA-III), which has many beneficial physiological functions .
Molecular Mechanism
At the molecular level, D-(2-~13~C)Fructofuranose exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, DFA-IIIase from Duffyella gerundensis A4 has been shown to interact with D-(2-~13~C)Fructofuranose .
Metabolic Pathways
D-(2-~13~C)Fructofuranose is involved in several metabolic pathways. It interacts with enzymes such as IFTase and DFA-IIIase, which are involved in the conversion of inulin to DFA-III . This could also include any effects on metabolic flux or metabolite levels.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of D-(2-~13~C)Fructofuranose typically involves the incorporation of carbon-13 labeled precursors. One common method is the enzymatic conversion of carbon-13 labeled glucose to fructose using glucose isomerase. The reaction conditions often include a buffered aqueous solution at a pH optimal for enzyme activity, typically around pH 7.5 to 8.5, and a temperature range of 30-60°C.
Industrial Production Methods: Industrial production of D-(2-~13~C)Fructofuranose may involve large-scale fermentation processes where microorganisms are fed with carbon-13 labeled substrates. The microorganisms metabolize the substrates to produce the labeled fructofuranose, which is then extracted and purified using chromatographic techniques.
化学反応の分析
Types of Reactions: D-(2-~13~C)Fructofuranose undergoes various chemical reactions similar to its non-labeled counterpart. These include:
Oxidation: Fructofuranose can be oxidized to formic acid and other oxidation products.
Reduction: Reduction of fructofuranose can yield sugar alcohols such as sorbitol.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of esters and ethers.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.
Reduction: Sodium borohydride and hydrogen gas in the presence of a catalyst are typical reducing agents.
Substitution: Acid chlorides and alkyl halides are often used for esterification and etherification reactions, respectively.
Major Products:
Oxidation: Formic acid, carbon dioxide, and other carboxylic acids.
Reduction: Sorbitol and other sugar alcohols.
Substitution: Various esters and ethers depending on the substituents used.
類似化合物との比較
D-Glucose: Another common monosaccharide used in metabolic studies.
D-Mannose: Similar in structure to fructofuranose but differs in the arrangement of hydroxyl groups.
D-Galactose: A monosaccharide that is part of lactose and has different metabolic pathways.
Uniqueness: D-(2-~13~C)Fructofuranose is unique due to the incorporation of the carbon-13 isotope, which provides a distinct advantage in NMR spectroscopy and metabolic studies. This allows for precise tracking and analysis of metabolic processes, making it a valuable tool in research.
特性
IUPAC Name |
(3S,4S,5R)-2,5-bis(hydroxymethyl)(213C)oxolane-2,3,4-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-3-4(9)5(10)6(11,2-8)12-3/h3-5,7-11H,1-2H2/t3-,4-,5+,6?/m1/s1/i6+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFSUNEUAIZKAJO-STNXCDFNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(O1)(CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([13C](O1)(CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10746023 | |
| Record name | D-(2-~13~C)Fructofuranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10746023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117013-19-1 | |
| Record name | D-(2-~13~C)Fructofuranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10746023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














